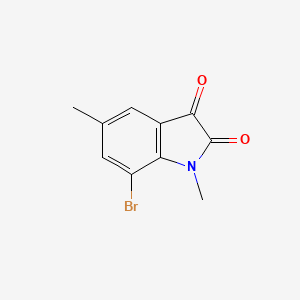

7-bromo-1,5-dimethyl-1H-indole-2,3-dione

説明

Significance of the Indole-2,3-dione (Isatin) Scaffold in Medicinal and Synthetic Chemistry

The indole-2,3-dione scaffold, commonly known as isatin (B1672199), is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. nih.gov This versatile structure, first identified in 1841, consists of a fused benzene (B151609) and a five-membered nitrogen-containing ring. nih.gov Its significance in medicinal chemistry is underscored by the diverse biological properties exhibited by its derivatives, which include anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory activities. nih.govnih.gov The reactivity of the isatin core, particularly at the C3-carbonyl group and the N1-amino group, allows for a wide range of structural modifications, making it a valuable building block in the synthesis of more complex heterocyclic compounds and spiro-derivatives. nih.govcalstate.edu

In synthetic chemistry, isatin serves as a crucial precursor for a vast number of organic molecules. nih.gov Its chemical reactivity enables various transformations such as N-alkylation, oxidation, reduction, and cycloaddition reactions. nih.govresearchgate.net This has led to the creation of extensive libraries of isatin-based compounds, which are instrumental in drug discovery and development. The ability to easily functionalize the aromatic ring, the nitrogen atom, and the carbonyl groups makes isatin a highly attractive starting material for generating molecular diversity. researchgate.net

Overview of Substituted Indole-2,3-diones in Modern Chemical Research

The strategic placement of various substituents on the isatin ring system has been a major focus of modern chemical research, aiming to enhance or modulate its biological activity. calstate.edu Substitutions at the C5 and C7 positions of the aromatic ring, as well as N-alkylation, have been shown to significantly influence the therapeutic properties of the resulting derivatives. nih.govcalstate.edu

For instance, halogenation of the benzene ring is a common strategy to improve the pharmacological profile of isatin derivatives. researchgate.net The introduction of halogens, such as bromine or chlorine, can alter the molecule's lipophilicity, electronic properties, and binding interactions with biological targets. calstate.edu Specifically, halogenation at the C5 and C7 positions has been associated with enhanced antimicrobial and inhibitory potency. calstate.edu

Similarly, alkylation, particularly methylation, at various positions of the isatin core is another key area of investigation. researchgate.net N-alkylation can lead to a marked enhancement in antibacterial activity. nih.gov The addition of methyl groups can also influence the molecule's metabolic stability and pharmacokinetic properties. nih.gov Research into disubstituted isatins, such as those with substitutions at both the N1 and C5 positions, has yielded compounds with potent antiproliferative effects in cancer cell lines. elsevierpure.com

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity |

|---|---|---|

| C5 and C7 | Halogens (e.g., Bromo, Chloro) | Enhanced anti-inflammatory and antimicrobial activity. calstate.edu |

| N1 | Alkylation (e.g., Methyl, Ethyl) | Marked enhancement in anti-bacterial activity. nih.gov |

| C3 | Various functional groups | Highly reactive site for creating diverse derivatives. calstate.edu |

| N1 and C5 (Disubstitution) | Various combinations | Potent antiproliferative effects in cancer cells. elsevierpure.com |

Contextualizing 7-Bromo-1,5-dimethyl-1H-indole-2,3-dione within Contemporary Academic Investigations

While direct and extensive academic investigations specifically focused on this compound are not widely documented in publicly available research, its chemical structure places it firmly within the context of active areas of isatin-related research. The compound features a bromine atom at the C7 position and methyl groups at the N1 and C5 positions. The significance of such substitutions can be inferred from studies on closely related analogues.

Research on halogenated isatins has demonstrated that substitutions at the C7 position can improve inhibitory potency. calstate.edu For example, the crystal structure of 7-bromoisatin (B152703) (7-bromo-1H-indole-2,3-dione) has been reported, providing foundational data for understanding its molecular geometry and intermolecular interactions. researchgate.net This foundational knowledge is crucial for designing new molecules and predicting their behavior.

Furthermore, studies on isatin methyl derivatives have highlighted their diverse pharmacotherapeutic applications. researchgate.net The presence of a methyl group can significantly impact the redox behavior and biological activity of the isatin core. researchgate.net Investigations into 1,5-disubstituted isatin derivatives have revealed promising antitumor agents, with some compounds showing potent antiproliferative effects. elsevierpure.com A related compound, 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione, has been synthesized and is noted for its potential biological activities, underscoring the interest in this substitution pattern.

Therefore, this compound represents a confluence of these strategic modifications. The combination of a bromine atom at a key position for enhancing potency with methyl groups that can influence both activity and pharmacokinetic properties suggests that this compound is a logical candidate for synthesis and biological evaluation in the ongoing quest for novel therapeutic agents derived from the versatile isatin scaffold.

| Compound Name | Key Structural Features | Area of Research Interest |

|---|---|---|

| 7-Bromo-1H-indole-2,3-dione | Bromine at C7 | Crystal structure analysis, understanding intermolecular interactions. researchgate.net |

| Isatin Methyl Derivatives | Methyl group at N1, C5, or C7 | Antibacterial, antifungal, antiviral, anticonvulsant, and anticancer activities. researchgate.net |

| 1,5-Disubstituted Isatin Derivatives | Substitutions at N1 and C5 | Development of novel antitumor agents. elsevierpure.com |

| 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione | Bromine at C7, Ethyl at N1, Methyl at C5 | Potential antimicrobial and anticancer research. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromo-1,5-dimethylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-3-6-8(7(11)4-5)12(2)10(14)9(6)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGORGSQXLSCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366282 | |

| Record name | 7-bromo-1,5-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124807-89-2 | |

| Record name | 7-bromo-1,5-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 7 Bromo 1,5 Dimethyl 1h Indole 2,3 Dione and Analogues

X-ray Crystallographic Analysis

Determination of Solid-State Molecular Conformation and Planarity

The core structure of indole-2,3-dione derivatives is generally observed to be nearly planar. In the analogue 5-bromo-1H-indole-2,3-dione, the asymmetric unit contains a single molecule where the non-hydrogen atoms have a mean deviation from planarity of 0.024 Å. researchgate.net Similarly, 4-bromo-1H-indole-2,3-dione also features a single planar molecule in its asymmetric unit, with an identical mean deviation from planarity of 0.024 Å for its non-hydrogen atoms. researchgate.net This high degree of planarity is characteristic of the fused ring system. For 7-bromo-1,5-dimethyl-1H-indole-2,3-dione, the indole-2,3-dione framework is expected to retain this planarity, with the methyl and bromo substituents lying within or very close to this plane.

Table 1: Crystallographic Data for Bromo-1H-indole-2,3-dione Analogues

| Parameter | 4-Bromo-1H-indole-2,3-dione researchgate.net | 5-Bromo-1H-indole-2,3-dione researchgate.net |

|---|---|---|

| Formula | C₈H₄BrNO₂ | C₈H₄BrNO₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pna2₁ |

| a (Å) | 7.3655 (11) | 25.1411 (18) |

| b (Å) | 13.689 (2) | 5.6851 (4) |

| c (Å) | 7.2866 (12) | 5.1593 (3) |

| β (˚) | 93.378 (5) | 90 |

| V (ų) | 733.4 (2) | 737.42 (9) |

| Z | 4 | 4 |

Characterization of Supramolecular Assembly: Hydrogen Bonding and Halogen-Oxygen Interactions

The supramolecular assembly in the crystal structure of isatin (B1672199) analogues is governed by a network of non-covalent interactions. In the absence of N-substitution, hydrogen bonding is a dominant force. For instance, in crystals of 5-bromo-1H-indole-2,3-dione, molecules are linked by N—H⋯O hydrogen bonds, forming chains. researchgate.net Similarly, molecules of 4-bromo-1H-indole-2,3-dione form dimers in the solid state through N—H⋯O hydrogen bonds. researchgate.net In this compound, the nitrogen atom is methylated, precluding the formation of N—H⋯O hydrogen bonds.

Consequently, other weak interactions, such as halogen bonding, become significant in directing the crystal packing. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as an oxygen atom. nih.govrsc.org In the crystal structure of 4-bromo-1H-indole-2,3-dione, intermolecular Br⋯O close contacts are observed at a distance of 3.0430 (14) Å. researchgate.net This distance is shorter than the sum of the van der Waals radii of bromine and oxygen (3.37 Å), indicating a significant halogen-bonding interaction. mdpi.com Such C—Br⋯O=C interactions are expected to play a key role in the supramolecular assembly of this compound, linking the carbonyl oxygen atoms of one molecule with the bromine atom of a neighboring molecule. mdpi.com

Analysis of Pi-Pi Stacking and Crystal Packing Phenomena

Pi-pi stacking interactions are another crucial factor in the crystal packing of aromatic systems like the indole-2,3-dione framework. nih.gov These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal structure of 4-bromo-1H-indole-2,3-dione, the nine-membered rings stack along the researchgate.net direction with parallel slipped π–π interactions. researchgate.net The key parameters for these interactions are an inter-centroid distance of 3.7173 (6) Å, an inter-planar distance of 3.3110 (8) Å, and a slippage of 1.6898 (14) Å. researchgate.net However, it is noteworthy that no π–π interactions are observed in the crystal structure of 5-bromo-1H-indole-2,3-dione, where the packing is primarily dictated by hydrogen and C—H⋯O bonds. researchgate.net For this compound, the presence and geometry of π–π stacking would be influenced by the steric and electronic effects of the two methyl groups and the bromine atom, which could modify the relative arrangement of the planar indole (B1671886) cores.

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structure of molecules in solution and confirming their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. This allows for the determination of atom connectivity through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The N-methyl group would likely appear as a singlet at approximately 3.2-3.5 ppm. The C5-methyl group would also be a singlet, typically in the range of 2.3-2.6 ppm. The aromatic protons at the C4 and C6 positions would appear as singlets or narrow doublets due to the substitution pattern, with chemical shifts influenced by the electron-withdrawing nature of the adjacent carbonyl groups and the bromine atom.

The ¹³C NMR spectrum would provide complementary information, with characteristic signals for the two carbonyl carbons (C2 and C3) expected at low field (around 158 ppm and 182 ppm, respectively). The carbons bearing the methyl groups (N-CH₃ and C5-CH₃) and the bromine atom (C7) would also have distinct chemical shifts, allowing for the complete assignment of the carbon skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.3 | ~27 |

| C2=O | - | ~158 |

| C3=O | - | ~182 |

| C3a | - | ~118 |

| C4-H | ~7.5 | ~125 |

| C5-CH₃ | ~2.4 | ~135 (C5), ~21 (CH₃) |

| C6-H | ~7.6 | ~140 |

| C7-Br | - | ~105 |

| C7a | - | ~150 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, which allows for the calculation of the elemental formula.

For this compound (C₁₀H₈BrNO₂), the molecular ion peak would be a characteristic doublet due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This would result in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation pathways. The fragmentation of indole derivatives often involves specific losses. researchgate.netscirp.org For this compound, common fragmentation steps could include:

Loss of CO: A typical fragmentation for isatins is the sequential loss of the two carbonyl groups as carbon monoxide (CO), leading to significant fragment ions at [M-28]⁺ and [M-56]⁺.

Loss of Br: Cleavage of the C-Br bond would result in an ion at [M-79]⁺ or [M-81]⁺.

Loss of a methyl radical (•CH₃): Loss of one of the methyl groups would produce a fragment at [M-15]⁺.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (for ⁷⁹Br/⁸¹Br) |

|---|---|---|

| [M]⁺ | Molecular Ion | 268.97 / 270.97 |

| [M-CO]⁺ | Loss of one carbonyl group | 240.98 / 242.98 |

| [M-2CO]⁺ | Loss of two carbonyl groups | 212.98 / 214.98 |

| [M-Br]⁺ | Loss of bromine atom | 189.05 |

| [M-CH₃]⁺ | Loss of a methyl group | 253.96 / 255.96 |

Vibrational Spectroscopy (IR) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is an indispensable tool for identifying the functional groups within a molecule. The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the specific vibrational modes of its constituent bonds. By analyzing the position, intensity, and shape of these bands, a detailed characterization of the molecule's functional landscape can be achieved.

The isatin core of the molecule gives rise to several characteristic signals. The most prominent of these are the stretching vibrations of the α-dicarbonyl groups at the C2 and C3 positions. Studies on substituted isatins have shown that these C=O groups result in a distinctive pattern, often a triplet of bands, arising from the vibrational splitting of the out-of-phase and in-phase stretching modes. nih.gov The frequency of the in-phase stretching mode, in particular, is highly sensitive to the electronic nature of substituents on the aromatic ring. nih.gov For a bromo-substituted analogue, a strong C=O stretching absorption has been observed around 1638 cm⁻¹. researchgate.net

The aromatic portion of the molecule, the substituted benzene (B151609) ring, displays characteristic C=C stretching vibrations typically in the 1440-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected at wavenumbers just above 3000 cm⁻¹. The presence of two methyl groups introduces aliphatic C-H stretching vibrations, which are typically strong and appear in the 2850-2960 cm⁻¹ range. libretexts.org

The carbon-bromine (C-Br) bond also has a characteristic stretching vibration, although it appears in the far-infrared or fingerprint region of the spectrum. In analogous bromo-containing heterocyclic compounds, this absorption is found at lower wavenumbers, with strong absorptions reported in the region of 570-740 cm⁻¹. researchgate.net

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | ~2850 - 2960 |

| C=O (Dione) | Stretching | ~1630 - 1750 |

| Aromatic C=C | Stretching | ~1440 - 1600 |

| C-N | Stretching | ~1150 - 1350 |

Computational Insights into Intermolecular Interactions: Hirshfeld Surface and Energy Framework Analysis

To comprehend the supramolecular assembly and crystal packing of this compound, computational methods such as Hirshfeld surface analysis and energy framework calculations provide profound insights. These techniques allow for the visualization and quantification of the various non-covalent interactions that stabilize the crystal lattice.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Bromo-Substituted Indole Derivative iucr.org

| Contact Type | Contribution (%) |

|---|---|

| H···O/O···H | 24.3 |

| H···H | 18.4 |

| Br···H/H···Br | 16.8 |

Beyond simply identifying contacts, energy framework analysis quantifies the energetic significance of these interactions. By calculating the interaction energies between molecular pairs, the hierarchy of interactions stabilizing the crystal structure can be established. These calculations, often based on density functional theory (DFT), dissect the total interaction energy into components such as electrostatic, dispersion, polarization, and repulsion.

In studies of related bromo-substituted indole systems, interaction energy calculations have highlighted the primary importance of π–π stacking interactions between the indole moieties. scienceopen.comiucr.org These attractive forces, largely driven by dispersion, can be substantial, with the largest interaction energies calculated to be as high as -60.8 kJ mol⁻¹. scienceopen.comiucr.orgnih.gov Weaker interactions, such as C—H···O and C—H···Br hydrogen bonds, also play a crucial stabilizing role. The energies associated with these weak hydrogen bonds are comparable and typically account for 13–34 kJ mol⁻¹. scienceopen.comiucr.orgnih.gov This landscape of varied bonding modes, with a clear hierarchy of interaction energies, governs the precise three-dimensional architecture of the crystal.

Computational Chemistry and Molecular Modeling Investigations of 7 Bromo 1,5 Dimethyl 1h Indole 2,3 Dione

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Prediction of Ligand-Protein Binding Modes and Affinities

Currently, there is a lack of specific published data on the prediction of ligand-protein binding modes and affinities for 7-bromo-1,5-dimethyl-1H-indole-2,3-dione. While the isatin (B1672199) core is a known scaffold for various biologically active compounds, detailed docking studies for this specific derivative are not available in the reviewed literature.

Identification of Key Residue Interactions within Biological Target Active Sites

Information regarding the key amino acid residue interactions between this compound and biological target active sites has not been specifically reported. Understanding these interactions is crucial for rational drug design and optimizing the potency and selectivity of a compound.

Application in Virtual Screening and Hit-to-Lead Identification for Indole-2,3-dione Derivatives

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While indole-2,3-dione derivatives are frequently utilized in virtual screening campaigns to identify potential therapeutic agents, specific examples of the application of this compound in such studies are not documented in the available literature.

Quantum Chemical Calculations (Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations can provide insights into molecular geometry, stability, and reactivity.

Electronic Structure, Molecular Geometry Optimization, and Energetic Properties

Specific DFT studies on this compound, detailing its electronic structure, optimized molecular geometry, and energetic properties, are not present in the surveyed scientific literature. Such studies would be valuable for understanding the fundamental chemical characteristics of the molecule.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable descriptor for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. An analysis of the MEP surface of this compound has not been specifically reported. This analysis would help in understanding its intermolecular interactions and chemical reactivity.

Frontier Molecular Orbital (FMO) Theory for Electron Transfer and Chemical Stability

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and stability. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the electron-withdrawing nature of the bromine atom and the carbonyl groups, combined with the electron-donating methyl groups, influences the energies of these frontier orbitals.

In related sulfonamide-isatin structures, Density Functional Theory (DFT) calculations have been used to determine the HOMO-LUMO energy gap, with values around 4.054 eV indicating favorable stability. researchgate.net While specific DFT calculations for this compound are not detailed in the available literature, it is expected that its HOMO-LUMO gap would be modulated by its specific substitution pattern. The analysis of the frontier orbitals is crucial for understanding its potential for electron transfer in biochemical reactions, a key aspect of its mechanism of action in various biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com This approach is instrumental in drug discovery for designing and optimizing lead compounds, including those based on the indole-2,3-dione (isatin) scaffold. nih.govorientjchem.org

Development of Predictive Models for Biological Efficacy based on Molecular Descriptors

The development of a QSAR model begins with a dataset of molecules with known biological activities, such as the indole-2,3-dione derivatives. nih.gov For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties. journaljpri.com

Common Molecular Descriptors in QSAR Studies of Isatin Analogues

| Descriptor Category | Examples | Description |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecule. |

| Geometrical | Molecular surface area, Volume | Relate to the 3D shape and size of the molecule. |

| Electronic | Dipole moment, Partial charges | Describe the electronic distribution within the molecule. |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Quantify properties like solubility and polarizability. |

| Constitutional | Molecular weight, Number of specific atoms (e.g., halogens) | Basic counts of atoms and functional groups. journaljpri.comnih.gov |

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Algorithm-Partial Least Squares (GA-PLS), a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., anticancer or antiviral efficacy). journaljpri.comnih.govut.ac.ir For indole (B1671886) and isatin derivatives, QSAR studies have successfully identified key descriptors that influence their cytotoxic activity, such as the number of halogen atoms and lipophilicity. journaljpri.comnih.gov

Statistical Validation of QSAR Models and Applicability Domain Assessment

A developed QSAR model must be rigorously validated to ensure its robustness and predictive power. nih.gov This involves both internal and external validation techniques. Key statistical metrics are used to assess the model's quality. researchgate.netnih.gov

Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Cross-validated R² | Q² or R²cv | Assesses the model's internal predictive ability using techniques like leave-one-out (LOO). | > 0.5 |

| Predictive R² | R²pred | Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development. | > 0.5 |

Crucially, the Applicability Domain (AD) of the model must be defined. nih.govnih.gov The AD is the chemical space of molecular structures and properties for which the model provides reliable predictions. variational.aitum.de A prediction for a new compound is considered reliable only if the compound falls within the AD of the model that generated it. researchgate.net This is a fundamental principle established by the Organisation for Economic Co-operation and Development (OECD) for the regulatory acceptance of QSAR models. nih.gov

Rational Design of New Bioactive Indole-2,3-dione Analogues through QSAR

Once a QSAR model is robustly validated, it becomes a powerful tool for the rational design of new compounds. mdpi.com By analyzing the QSAR equation, medicinal chemists can understand which structural features positively or negatively contribute to biological activity. nih.gov For example, a QSAR model for indole-2,3-dione analogues might reveal that increased lipophilicity at a certain position and the presence of a hydrogen bond donor at another are key to enhanced efficacy.

This knowledge guides the in silico design of new analogues, such as derivatives of this compound, by modifying the scaffold to incorporate favorable features and remove unfavorable ones. researchgate.net These newly designed molecules can then be prioritized for synthesis and biological testing, significantly streamlining the drug discovery process and reducing costs. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations and dynamics, offering insights that are often inaccessible through experimental methods alone. nih.gov

Conformational Sampling and Dynamic Behavior in Solution

For a molecule like this compound, MD simulations performed in a simulated solvent environment (such as a box of water molecules) can reveal its dynamic behavior and preferred conformations in solution. nih.gov The simulation tracks the trajectory of every atom, providing information on:

Conformational Flexibility: Identifying which parts of the molecule are rigid and which are flexible.

Solvent Interactions: Characterizing how the molecule interacts with surrounding solvent molecules through hydrogen bonds or other non-covalent forces.

Internal Motions: Observing the rotation of substituent groups like the methyl groups and the vibrational modes of the indole ring system.

In studies of related isatin derivatives, MD simulations have been employed to assess the stability of a ligand when bound to its protein target. nih.gov Such simulations can confirm whether a binding pose predicted by molecular docking is stable over time, observing minimal conformational fluctuations and strong interactions within the binding pocket. nih.gov While specific MD simulation data for this compound in solution is not presently available, this technique remains a vital tool for understanding its dynamic behavior and its interactions with biological macromolecules.

In Silico Analysis of this compound Reveals Limited Publicly Available Data

Despite the growing interest in computational chemistry and molecular modeling for drug discovery, detailed public-domain research on the specific compound this compound, particularly concerning its interactions with proteins, remains scarce. A thorough review of available scientific literature and databases reveals a significant gap in the understanding of this molecule's behavior in biological systems, precluding a detailed analysis of its protein-ligand complex stability, flexibility, binding kinetics, and potential for allosteric modulation.

While computational studies are a cornerstone of modern medicinal chemistry, providing valuable insights into the dynamic and thermodynamic properties of drug-target interactions, such investigations have not been widely published for this compound. The specific sections outlined for discussion—characterization of protein-ligand complex stability and flexibility, and insights into binding kinetics and allosteric modulation—rely on data generated from sophisticated computational experiments like molecular dynamics simulations and binding free energy calculations. The absence of such dedicated studies in the public domain makes it impossible to provide a scientifically accurate and detailed account as requested.

Research on related isatin derivatives offers a glimpse into the potential methodologies that could be applied. Studies on other substituted isatins often employ molecular docking to predict binding poses and affinities against various protein targets. Furthermore, molecular dynamics simulations are frequently used to assess the stability of these predicted complexes and to understand the conformational changes that both the ligand and the protein undergo upon binding. However, these findings are highly specific to the chemical structure of the compound and the nature of the protein's binding site, and thus cannot be extrapolated to this compound without direct investigation.

The exploration of binding kinetics, which details the rates of association and dissociation of a ligand from its target, and the investigation of allosteric modulation, where a ligand binds to a site other than the primary active site to influence the protein's activity, are even more specialized areas of computational research. These studies require extensive and carefully designed simulations and are not available for the compound .

Mechanistic Biological Investigations of the Indole 2,3 Dione Core and Its Substituted Derivatives

Biochemical Target Identification and Functional Modulation

The biological effects of indole-2,3-dione derivatives are underpinned by their interactions with specific biomolecules. Research into these interactions is crucial for identifying their cellular targets and understanding their mechanism of action.

Enzyme Inhibition Studies: Specificity and Potency Against Key Biological Enzymes (e.g., Kinases, Dehydrogenases)

The indole-2,3-dione nucleus is a recognized scaffold for the development of enzyme inhibitors. While direct enzymatic inhibition data for 7-bromo-1,5-dimethyl-1H-indole-2,3-dione is not extensively documented in publicly available research, studies on closely related analogs provide significant insights into its potential activity, particularly against aldehyde dehydrogenases (ALDH).

Aldehyde dehydrogenases are a superfamily of enzymes involved in the oxidation of aldehydes to carboxylic acids, playing critical roles in metabolism and detoxification. The inhibition of specific ALDH isozymes is a therapeutic strategy for various diseases. A comprehensive study on substituted indole-2,3-diones revealed their potential as selective ALDH inhibitors. Kinetic and X-ray crystallography data suggest that these compounds act as competitive inhibitors with respect to the aldehyde substrate, forming direct interactions with active-site cysteine residues.

Within this class of compounds, a structurally similar analog, 7-bromo-5-methyl-1H-indole-2,3-dione , which lacks only the N1-methylation of the target compound, was evaluated for its inhibitory activity against different ALDH isozymes. The inhibitory concentrations (IC50) for this analog are detailed in the table below.

| Compound | ALDH1A1 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) |

| 7-bromo-5-methyl-1H-indole-2,3-dione | > 100 | 12.0 ± 0.9 | 1.1 ± 0.1 |

This table presents the inhibitory activity of 7-bromo-5-methyl-1H-indole-2,3-dione against human aldehyde dehydrogenase (ALDH) isozymes.

The data indicates that 7-bromo-5-methyl-1H-indole-2,3-dione is a potent inhibitor of ALDH3A1 and a moderately potent inhibitor of ALDH2, while showing weak activity against ALDH1A1. This suggests a degree of isoform selectivity. The inhibitory mechanism is believed to involve the electrophilic 3-keto group of the indole-2,3-dione ring interacting with nucleophilic cysteine residues in the enzyme's active site.

While the primary focus of available research is on dehydrogenases, the broader indole (B1671886) scaffold is also a well-known privileged structure in the development of kinase inhibitors. Numerous kinase inhibitors feature an indole ring, which can interact with the ATP-binding site of kinases. However, specific studies detailing the kinase inhibitory profile of this compound are not currently available.

Receptor Binding Profiling and Ligand-Receptor Interactions

The indole-2,3-dione scaffold has the potential to interact with various receptors, contributing to its diverse biological activities. However, specific receptor binding profiles for this compound have not been extensively characterized in the scientific literature. The structural features of this compound, including its aromatic ring system and potential for hydrogen bonding, suggest that it could engage in interactions with the binding sites of different receptors. Further research, such as comprehensive receptor screening assays, would be necessary to elucidate the specific receptor binding profile and ligand-receptor interactions of this particular molecule.

Exploration of Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. The development of small molecules that can modulate PPIs is a growing area of therapeutic research. The indole core is present in some molecules designed to interfere with PPIs. These interactions often involve large, flat interfaces, making them challenging targets for small molecules. The planar nature of the indole-2,3-dione ring system could potentially serve as a scaffold to disrupt or stabilize such interactions. However, there is currently a lack of specific studies investigating the role of this compound as a modulator of protein-protein interactions.

Structure-Activity Relationship (SAR) Elucidation for Indole-2,3-dione Compounds

The biological activity of indole-2,3-dione derivatives is highly dependent on the nature and position of substituents on the core ring structure. SAR studies are vital for optimizing the potency and selectivity of these compounds.

Influence of Halogenation (e.g., Bromine at the 7-Position) on Biological Activity

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. The introduction of a bromine atom at the 7-position of the indole-2,3-dione ring can have several effects. Bromine is an electron-withdrawing group that can alter the electronic distribution of the aromatic system, potentially influencing binding interactions. Its lipophilic nature can also affect the compound's ability to cross cell membranes.

In the context of ALDH inhibition, the position of halogen substitution is critical for potency and selectivity. For instance, while 5-bromo substitutions can be detrimental to ALDH1A1 potency, the 7-bromo substituent in 7-bromo-5-methyl-1H-indole-2,3-dione appears to be well-tolerated for ALDH3A1 and ALDH2 inhibition. X-ray crystallography of related inhibitors suggests that the 7-position is oriented towards the solvent-exposed exit of the substrate-binding site in some ALDH isozymes, which may explain why a bulky substituent like bromine can be accommodated at this position.

Role of Methyl Substitutions (e.g., at C5 and N1) in Modulating Pharmacological Profiles

Methyl substitutions at the C5 and N1 positions also play a significant role in defining the pharmacological profile of indole-2,3-dione derivatives.

Correlation of Molecular Features with Specific Biological Mechanisms

The biological activity of isatin (B1672199) (1H-indole-2,3-dione) derivatives is significantly influenced by the nature and position of substituents on the core ring structure. For this compound, three key molecular features are expected to dictate its interaction with biological targets: the bromine atom at position 7, the methyl group at position 5, and the N-methylation at position 1.

Influence of Halogen Substitution: The presence of a bromine atom, a halogen, at the C7 position is a critical determinant of the molecule's physicochemical properties and, consequently, its biological activity. Halogenation, particularly with bromine or chlorine, can enhance the lipophilicity of the isatin scaffold, potentially improving its ability to cross cell membranes. Studies on various halogenated isatins have shown that the position and nature of the halogen can significantly impact their cytotoxic and anti-inflammatory effects. For instance, bromination at the 7-position of the isatin ring has been shown to increase inhibitory activity against certain cancer cell lines, such as human colon cancer cells (HT-29). nih.gov This suggests that the bromine atom may be involved in forming halogen bonds or other hydrophobic interactions within the active site of target proteins, thereby enhancing binding affinity and inhibitory potency. nih.govnih.gov

Impact of Methyl Groups: The methyl groups at the N1 and C5 positions also play a crucial role. The N-methylation removes the hydrogen bond donor capability of the indole nitrogen, which can alter the binding mode of the compound to its biological targets compared to N-unsubstituted isatins. drugdesign.org This modification can also increase lipophilicity and metabolic stability. The methyl group at the C5 position can influence activity through steric and electronic effects. It can contribute to hydrophobic interactions with the target protein and its electron-donating nature can modulate the electronic properties of the aromatic ring system, which may affect receptor recognition and binding affinity. researchgate.net

The combination of these features—a halogen at C7 and methyl groups at N1 and C5—creates a unique electronic and steric profile for this compound. This specific substitution pattern is hypothesized to fine-tune the molecule's interaction with various biological targets, potentially leading to enhanced potency or a novel mechanism of action compared to simpler isatin derivatives.

Interactive Data Table: Structure-Activity Relationship of Substituted Isatins

| Position of Substitution | Substituent | Postulated Effect on Biological Activity |

| C7 | Bromo | Increased lipophilicity, potential for halogen bonding, enhanced cytotoxic effects. |

| C5 | Methyl | Increased hydrophobic interactions, modulation of electronic properties. |

| N1 | Methyl | Increased lipophilicity, altered binding mode due to loss of H-bond donor. |

Theoretical Pharmacological Mechanisms In Vitro

Based on the extensive research into the indole-2,3-dione scaffold, the in vitro pharmacological mechanisms of this compound can be theorized to involve interactions with various cellular pathways and biochemical cascades.

Pathways of Cellular Interaction and Signal Transduction Modulation

The indole-2,3-dione core is known to interact with a multitude of signaling pathways critical for cell survival, proliferation, and inflammation. A primary mechanism for many isatin derivatives is the inhibition of protein kinases. researchgate.net Kinases are pivotal in signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding pocket of many kinases contains hydrophobic regions, where the substituted indole ring of this compound could potentially bind. The bromo and methyl substituents would be expected to enhance these hydrophobic interactions.

Furthermore, isatin derivatives have been shown to modulate critical signaling pathways such as the NF-κB pathway. nih.gov The NF-κB signaling cascade is a key regulator of inflammatory responses, and its inhibition can lead to anti-inflammatory effects. It is plausible that this compound could interfere with this pathway, potentially by inhibiting upstream kinases or other proteins involved in NF-κB activation. nih.gov Other potential pathways that could be affected include those involving tubulin polymerization and the Akt signaling pathway, both of which are common targets for isatin-based compounds with anticancer properties. researchgate.netdovepress.com

Biochemical Cascades Affected by Indole-2,3-dione Scaffold Presence

The presence of the this compound scaffold is likely to impact several biochemical cascades within the cell. One of the most well-documented effects of isatin derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways.

Isatin derivatives can trigger the mitochondrial apoptotic pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c and the subsequent activation of caspases. The specific substitutions on this compound may enhance its ability to interact with key proteins in this cascade.

Another significant biochemical cascade potentially affected is the cell cycle. Many isatin-based compounds have been observed to cause cell cycle arrest, typically at the G1 or G2/M phase, thereby preventing cancer cell proliferation. dovepress.com This is often a consequence of inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. The structural features of this compound make it a candidate for a CDK inhibitor.

Interactive Data Table: Potential Biochemical Effects of this compound

| Biochemical Cascade | Potential Effect | Underlying Mechanism |

| Apoptosis | Induction of programmed cell death | Modulation of Bcl-2 family proteins, caspase activation. |

| Cell Cycle | Arrest at G1 or G2/M phase | Inhibition of cyclin-dependent kinases (CDKs). |

| Inflammatory Signaling | Reduction of pro-inflammatory mediators | Inhibition of NF-κB pathway. |

| Kinase Signaling | Inhibition of cellular proliferation and survival | Direct inhibition of various protein kinases (e.g., Akt, tyrosine kinases). |

Advanced Concepts in Medicinal Chemistry and Drug Design Leveraging the Indole 2,3 Dione Scaffold

Rational Design of Therapeutically Relevant Derivatives Based on Structural Modifications

The rational design of isatin (B1672199) derivatives is a cornerstone of efforts to develop new therapeutic agents. This process involves making precise structural modifications to the core indole-2,3-dione scaffold to enhance desired biological activities and optimize pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, providing insights into how specific chemical changes influence a compound's interaction with biological targets. nih.govresearchgate.net

Key positions on the isatin ring are targeted for modification:

N1 Position: The nitrogen atom of the indole (B1671886) ring is a common site for substitution. Adding different groups, such as alkyls (like the methyl group in 7-bromo-1,5-dimethyl-1H-indole-2,3-dione), benzyls, or more complex moieties, can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity. frontiersin.org For instance, the introduction of a benzyl (B1604629) group at the N1 position has been shown to lead to more active anticancer derivatives. frontiersin.org

C3 Position (Carbonyl Group): The C3-keto group is highly reactive and serves as a key chemical handle for creating diverse derivatives, including imines, hydrazones, and thiosemicarbazones. nih.govresearchgate.net These modifications can introduce new pharmacophores, enabling the molecule to interact with different biological targets or improve its binding to a known target. frontiersin.orgresearchgate.net

Aromatic Ring (C4-C7 Positions): Substitution on the benzene (B151609) portion of the scaffold, such as with halogens (like bromine at C7) or methyl groups (at C5), plays a critical role in modulating the electronic properties and steric profile of the molecule. nih.gov Halogens can form halogen bonds with protein residues, enhancing binding affinity, while methyl groups can occupy hydrophobic pockets in a target's active site.

The combination of these modifications allows for the fine-tuning of a molecule's properties. For example, in a series of indoline-2,3-dione-based sulfonamides, the position and nature of substituents (e.g., electron-withdrawing nitro groups) were found to directly impact the inhibitory activity against enzymes like α-glucosidase, with steric hindrance also playing a significant role. nih.gov Computational methods, such as molecular docking, are often used to predict how these structural changes will affect the binding of the derivative to its target protein, guiding further synthetic efforts. nih.govnih.govmdpi.com

Table 1: Impact of Structural Modifications on the Biological Activity of Isatin Derivatives

| Position of Modification | Type of Substituent | Resulting Biological Activity | Reference |

|---|---|---|---|

| N1 | Benzyl Group | Increased Anticancer Activity | frontiersin.org |

| C3 | Hydrazone, Thiosemicarbazone | Anticancer, Antiviral, Antibacterial | nih.govmdpi.com |

| C5 | Nitro Group | Modulated Enzyme Inhibition (CDK2) | mdpi.com |

| C5, C6, C7 | Various Substituents | Potential CDK2 Inhibition | mdpi.com |

Development of Indole-2,3-dione as a Privileged Scaffold for Drug Discovery

The indole-2,3-dione nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.orgresearchgate.netnih.govnih.gov This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity, making it a versatile template for drug discovery. rsc.orgresearchgate.net The indole ring is a common feature in numerous natural products and approved drugs, highlighting its biocompatibility and favorable drug-like properties. researchgate.netnih.govmdpi.com

The privileged nature of the isatin scaffold stems from several key features:

Broad Spectrum of Biological Activity: Isatin derivatives have demonstrated an extensive range of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant activities. mdpi.comresearchgate.netmdpi.com

Target Diversity: This broad activity is a result of their ability to interact with a wide variety of biological targets. Isatin-based compounds have been developed as inhibitors of crucial enzyme families such as protein kinases (e.g., CDK2), caspases, and topoisomerases, which are vital in cancer and other diseases. mdpi.commdpi.combohrium.com

Synthetic Accessibility: The isatin core is synthetically versatile, allowing for the straightforward creation of large, diverse libraries of compounds. nih.gov This enables medicinal chemists to explore a wide chemical space to identify molecules with specific activities. researchgate.net

The combination of the indole nucleus with the glyoxylamide function, as seen in isatin, creates an excellent template for structural modifications aimed at achieving specific therapeutic effects. nih.govnih.gov This versatility has cemented the indole-2,3-dione scaffold as a highly productive starting point for the development of novel drug candidates. researchgate.net

Table 2: Examples of Biological Targets for Indole-2,3-dione Derivatives

| Target Class | Specific Target Example | Associated Disease Area | Reference |

|---|---|---|---|

| Protein Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Cancer | mdpi.com |

| Proteases | Caspases | Apoptosis-related diseases | |

| Topoisomerases | DNA Topoisomerase | Cancer | mdpi.combohrium.com |

| Viral Enzymes | Reverse Transcriptase | HIV/AIDS | mdpi.com |

| Receptors | 5-HT₃ Receptors | Nausea/Vomiting (Antiemetic) | mdpi.com |

Strategies for Enhancing Selectivity and Potency against Specific Biochemical Targets

A primary challenge in drug design is to create compounds that are not only potent (effective at low concentrations) but also selective, meaning they interact strongly with the intended target while having minimal effects on other biomolecules to reduce side effects. Several strategies are employed to enhance the potency and selectivity of isatin-based inhibitors. frontiersin.orgnih.govbohrium.com

Structural Modification and Hybridization: One of the most common strategies involves systematically altering the structure of the isatin core. frontiersin.org This can include introducing electron-donating or electron-withdrawing groups to modulate the electronic environment, or adding bulky or lipophilic groups to exploit specific pockets within the target's binding site. frontiersin.org Another approach is the hybridization of the isatin scaffold with other known pharmacophores (e.g., triazoles, sulfonamides, quinolines) to create a single molecule that can interact with the target in multiple ways, potentially increasing both potency and selectivity. frontiersin.orgrsc.org

Metal Complexation: Coordinating the isatin derivative with a metal ion (metalation) can significantly improve its biological properties. nih.govresearchgate.netbohrium.com The resulting metal complex may have a different geometry and electronic distribution compared to the free ligand, leading to enhanced cytotoxicity against cancer cells and improved interaction with targets like DNA. nih.govbohrium.com

Targeted Drug Delivery: Incorporating isatin derivatives into drug delivery systems, such as nanoparticles or other biocompatible materials, can improve their selectivity. researchgate.netbohrium.com This approach helps to deliver the drug preferentially to the target tissue (e.g., a tumor), increasing its local concentration and effectiveness while minimizing exposure to healthy tissues. bohrium.com

These strategies are often guided by computational modeling and a deep understanding of the target's structure to rationally design derivatives with optimized profiles. nih.govnih.gov

Table 3: Strategies to Improve Potency and Selectivity of Isatin Derivatives

| Strategy | Description | Desired Outcome | Reference |

|---|---|---|---|

| Structural Modification | Insertion of specific functional groups (e.g., imines, amines, benzyls). | Enhanced binding affinity and interaction with target site. | frontiersin.org |

| Molecular Hybridization | Combining the isatin scaffold with other known pharmacophores. | Creation of novel compounds with potentially synergistic effects and improved selectivity. | frontiersin.orgrsc.org |

| Metalation | Formation of metal complexes with isatin-based ligands. | Improved reactivity, pro-apoptotic activity, and targeting of different cellular components. | nih.govbohrium.com |

| Drug Delivery Systems | Encapsulating or anchoring compounds in carrier systems (e.g., nanoparticles). | Increased selectivity towards tumor cells and reduced systemic toxicity. | researchgate.netbohrium.com |

Utilization of Indole-2,3-dione Derivatives as Probes for Biological Pathway Elucidation

Beyond their therapeutic potential, derivatives of the indole scaffold are valuable tools for basic research, particularly as fluorescent probes for studying biological systems. mdpi.comnih.gov A fluorescent probe is a molecule that can absorb light at one wavelength and emit it at a longer wavelength; this property can be used to visualize, track, and quantify biological molecules and events within living cells. mdpi.combohrium.com

Indole-based fluorescent probes are designed based on the donor-π-acceptor (D-π-A) concept. mdpi.com The indole nucleus often serves as the core structure, which can be functionalized with specific groups to achieve desired photophysical properties and biological targeting. mdpi.comnih.gov

Key aspects of their use include:

Targeting Specific Organelles: By attaching specific chemical moieties, indole-based probes can be directed to particular subcellular compartments. For example, functionalization of the indole ring has been used to create probes that efficiently target mitochondria, allowing researchers to study processes like S-nitrosylation within this organelle. nih.gov Other derivatives have been designed to specifically stain mitochondrial DNA and nucleolus RNA. rsc.org

Sensing and Bioimaging: These probes can be designed to change their fluorescent properties (e.g., "turn on" or shift color) in response to specific ions, molecules (like reactive oxygen species), or changes in the local environment (like pH). mdpi.com This allows for real-time imaging of dynamic cellular processes.

High-Resolution Imaging: The development of indole derivatives with specific photophysical properties has enabled their use in advanced imaging techniques, such as stimulated emission depletion (STED) nanoscopy, for high-resolution visualization of organelles. rsc.org

The ability to synthesize indole derivatives with tailored fluorescence and targeting capabilities makes them powerful tools for elucidating complex biological pathways and understanding the mechanisms of disease. nih.gov

Table 4: Application of Indole-Based Derivatives as Biological Probes

| Probe Type | Target | Application | Key Feature | Reference |

|---|---|---|---|---|

| Indole-Arylphosphine | S-nitrosylation in mitochondria | Bioimaging of mitochondrial function | Long-wavelength emission, mitochondria-targeting | nih.gov |

| Quinoline–Indole Derivative | Nucleolus RNA and Mitochondrial DNA | Simultaneous staining of organelles | Three-photon absorption, water-soluble | rsc.org |

| Phenyl-Substituted Indole | pH Sensing | Colorimetric pH sensors, fluorescent papers | Donor-π-acceptor structure, chromism | mdpi.com |

| Selenium Indole Sulfonate | Tumor Imaging | Cell imaging | Good biocompatibility, fluorescence stability | bohrium.com |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。